molecular formula C7H8BrNO B1278560 2-Bromo-3-ethoxypyridine CAS No. 89694-54-2

2-Bromo-3-ethoxypyridine

Cat. No. B1278560
CAS RN: 89694-54-2
M. Wt: 202.05 g/mol
InChI Key: REVXDUVZKACDQT-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxypyridine is a heterocyclic compound with a molecular formula of C7H8BrNO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-ethoxypyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and an ethoxy group at the 3-position . The InChI code for this compound is 1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-3-ethoxypyridine has a molecular weight of 202.05 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Molecular Structure and Spectral Analysis

“2-Bromo-3-ethoxypyridine” is a compound that has been studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods were used to optimize the molecular structures of the compound . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . This kind of analysis helps in understanding the charge distribution within the molecule, which can be crucial in predicting its reactivity and interaction with other molecules.

Molecular Docking Studies

The compound has been studied as a potential Bromodomain inhibitor . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which is a key factor in the reading of epigenetic marks. Therefore, “2-Bromo-3-ethoxypyridine” could potentially be used in the development of drugs for diseases like cancer where epigenetic changes play a significant role.

Physicochemical Studies

Physicochemical studies of “2-Bromo-3-ethoxypyridine” have been conducted . These studies include the calculation of the UV–visible spectrum of the compound in gas phase and for different solvents . Such studies are important in understanding the physical and chemical properties of the compound, which can be useful in various applications like material science, pharmaceuticals, and chemical synthesis.

Thermodynamic Studies

Thermodynamic functions of “2-Bromo-3-ethoxypyridine” have been reported with the help of spectroscopic data using statistical methods . These studies reveal the correlations between these functions and temperature . Understanding the thermodynamics of a compound can be crucial in predicting its behavior under different conditions.

Material Safety and Handling

“2-Bromo-3-ethoxypyridine” is a compound that requires careful handling . It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye damage . Therefore, it’s important to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

Bromopyridines are often used in medicinal chemistry as building blocks for more complex molecules . They can interact with various biological targets depending on the specific structure of the final compound .

Mode of Action

Bromopyridines are known to participate in various chemical reactions, such as suzuki-miyaura coupling , which can lead to the formation of biologically active compounds . The specific interactions of 2-Bromo-3-ethoxypyridine with its targets would depend on the nature of these targets and the biochemical context.

Biochemical Pathways

Bromopyridines are often used in the synthesis of kinase inhibitors , which can affect a wide range of signaling pathways in cells. The exact pathways would depend on the specific structure of the final compound and its biological targets.

Result of Action

Bromopyridines can be used in the synthesis of various biologically active compounds . The specific effects of 2-Bromo-3-ethoxypyridine would depend on the nature of these compounds and their interactions with biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of 2-Bromo-3-ethoxypyridine and its interactions with biological targets

Safety and Hazards

2-Bromo-3-ethoxypyridine is classified under the GHS07 category for safety . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Relevant Papers I found some references related to 2-Bromo-3-ethoxypyridine , but they do not provide further information about this specific compound. For more detailed information, it would be beneficial to consult specialized chemical databases or scientific literature.

properties

IUPAC Name

2-bromo-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVXDUVZKACDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442737
Record name 2-BROMO-3-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-ethoxypyridine

CAS RN

89694-54-2
Record name 2-BROMO-3-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-ethoxypyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromopyridin-3-ol (3.00 g), ethyl iodide (3.44 ml), anhydrous potassium carbonate (4.28 g) and dry dimethylformamide (34 ml) is stirred under nitrogen at 80°-85° for 2.5 hrs, concentrated to remove solvent, diluted with ethyl acetate (75 ml) and water (40 ml), and the layers are separated. The aqueous phase is extracted with ethyl acetate (75 ml) and the combined organic phase is washed with saline (30 ml), dried over sodium sulfate, and concentrated under reduced pressure to give the title compound, NMR (CDCl3) 7.97, 7.20, 7.12, 4.11 and 1.50δ.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodoethane (26 ml) is added to a mixture of 2-bromo-3-pyridinol (Aldrich, 22.75 g), potassium carbonate anhydrous (32.541 g) and DMF (258 ml). The mixture is stirred at 80-85° for 3.25 hr, at which time the mixture is cooled in an ice water bath and potassium carbonate is then filtered off and washed with dichloromethane. The filtrate is concentrated under reduced pressure and the residue is dissolved in ethyl acetate (570 ml) and washed with water (300 ml). The aqueous layer is backwashed with ethyl acetate (500 ml) and each of the organic phases are washed with saline (114 ml). The organic phases are combined, dried with magnesium sulfate and concentrated under reduced pressure. The crude material is chromatographed (silica gel; eluting with ethyl acetate/hexane (20/80) to give 2-bromo-3-ethoxypyridine (XXVIIIa, Chart G), MS (m/z) 201, 203; IR (neat) 1448, 1294, 1389, 1420 and 1205 cm-1.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
22.75 g
Type
reactant
Reaction Step One
Quantity
32.541 g
Type
reactant
Reaction Step One
Name
Quantity
258 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 2-bromo-3-ethoxypyridine is heated with hydrochloric acid?

A: When 2-bromo-3-ethoxypyridine is heated with aqueous hydrochloric acid, two main products are formed: 2-chloro-3-hydroxypyridine and the corresponding dihydroxypyridine. [] This indicates that both the bromine atom and the ethoxy group of the original molecule are susceptible to substitution reactions under these conditions.

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